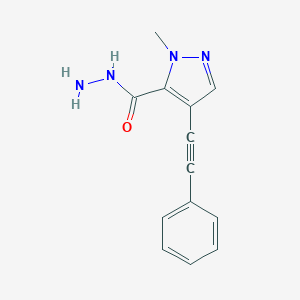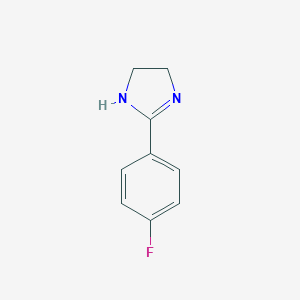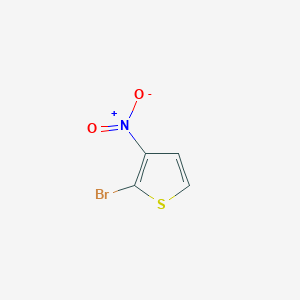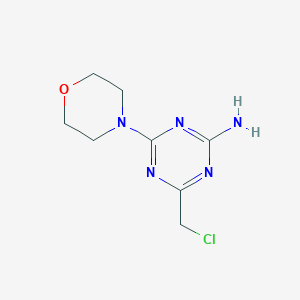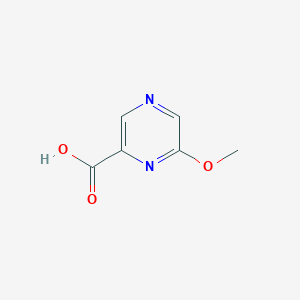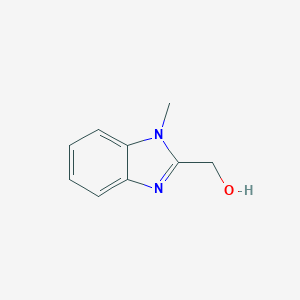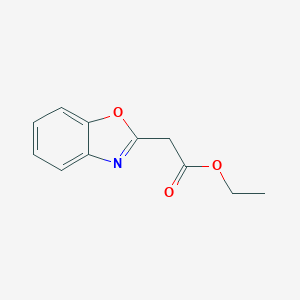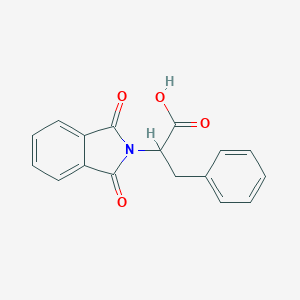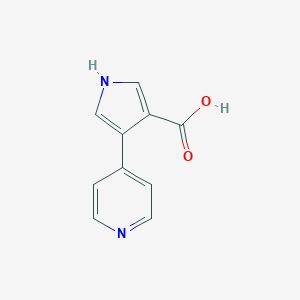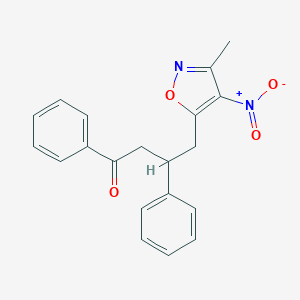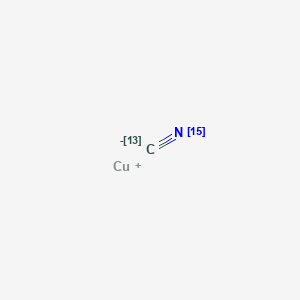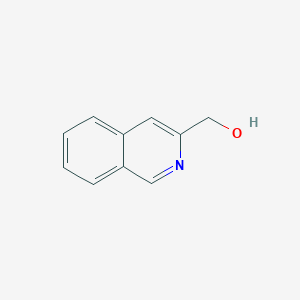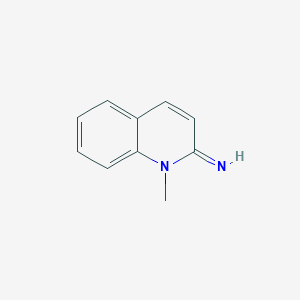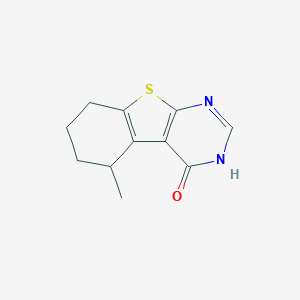
5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a benzothiophene ring fused with a pyrimidine ring.
Mechanism Of Action
The mechanism of action of 5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating various signaling pathways in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical And Physiological Effects
5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to have anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one in lab experiments is its wide range of biological activities. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects, making it a versatile tool for studying various diseases and conditions. However, one of the limitations of using this compound is its complex synthesis method, which may make it difficult to obtain in large quantities.
Future Directions
There are several future directions for the study of 5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one. One of the main areas of research is the development of new therapeutic agents based on this compound. It has been suggested that 5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one may be useful in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another area of research is the investigation of the mechanism of action of this compound. By understanding how 5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one exerts its biological effects, researchers may be able to develop more effective therapeutic agents based on this compound. Additionally, further studies are needed to explore the potential applications of 5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one in other fields, such as agriculture and environmental science.
Synthesis Methods
The synthesis method of 5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the condensation of 2-aminothiophenol with 4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine in the presence of a catalyst. This method yields a high purity product with a good yield.
Scientific Research Applications
5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
CAS RN |
95211-69-1 |
|---|---|
Product Name |
5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one |
Molecular Formula |
C11H12N2OS |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
5-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H12N2OS/c1-6-3-2-4-7-8(6)9-10(14)12-5-13-11(9)15-7/h5-6H,2-4H2,1H3,(H,12,13,14) |
InChI Key |
CXWKTYCQWBZDGO-UHFFFAOYSA-N |
SMILES |
CC1CCCC2=C1C3=C(S2)N=CNC3=O |
Canonical SMILES |
CC1CCCC2=C1C3=C(S2)N=CNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




